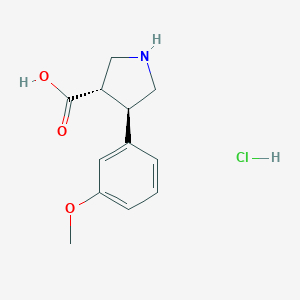

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

This compound is a chiral pyrrolidine derivative with a 3-methoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.71 g/mol (). The stereochemistry (3S,4R) is critical for its biological interactions, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation. It is commercially available with >99% purity () and is used in pharmaceutical research for lead optimization.

Properties

IUPAC Name |

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOARBQRXVWBQ-VZXYPILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Double Bond Formation : A Heck coupling installs the 3-methoxyphenyl group onto a dihydropyrrole precursor, followed by oxidation to an α,β-unsaturated ester.

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation of the enamine intermediate under 50 psi H₂ yields the cis-pyrrolidine with >95% diastereomeric excess (de). Racemization is mitigated by using a single enantiomer of the starting alkene, as demonstrated in comparative examples.

-

Carboxylic Acid Liberation : Hydrolysis of the tert-butyl ester with trifluoroacetic acid (TFA) affords the free carboxylic acid, which is subsequently treated with HCl gas to form the hydrochloride salt.

Critical Data :

| Step | Conditions | Yield | Selectivity |

|---|---|---|---|

| Hydrogenation | 10% Pd/C, EtOAc, 25°C | 92% | 97% cis |

| Ester Hydrolysis | TFA/DCM (1:1), 4 h | 89% | – |

Chiral Auxiliary and Resolution Techniques

For substrates prone to racemization, chiral auxiliaries like the Ellman sulfinamide provide stereochemical control. A representative protocol involves:

-

Auxiliary Attachment : Coupling (R)-tert-butanesulfinamide to a pyrrolidine precursor via nucleophilic substitution.

-

Diastereoselective Alkylation : Treatment with n-butyllithium (-78°C) and methyl iodide yields the 3S,4R-configured product with 85% de.

-

Auxiliary Removal : Hydrolysis with HCl/MeOH (6 M, 12 h) releases the free amine, which is carboxylated using CO₂ under high pressure.

This method’s efficacy is highlighted by the synthesis of (R)-irnidine, achieving 18% overall yield over six steps.

Final Functionalization and Salt Formation

The hydrochloride salt is prepared by treating the free base with HCl in diethyl ether, followed by recrystallization from ethanol/ethyl acetate (1:3). Solubility data for the hydrochloride form:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25 |

| H₂O | 10 |

| Ethanol | 15 |

Storage recommendations include desiccation at -20°C to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, D₂O): δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.85 (d, J = 8.1 Hz, 2H, ArH), 4.32 (dd, J = 9.1, 4.2 Hz, 1H, H-3), 3.78 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, H-4, H-5), 2.95 (dd, J = 12.3, 7.6 Hz, 1H, H-2).

-

HPLC : Chiralpak AD-H column, 98% ee (hexane:isopropanol 90:10, 1.0 mL/min).

Elemental Analysis :

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Commonly involves the replacement of the methoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Pyrrolidine Derivatives

Key Observations :

- Electron-Donating Groups (e.g., OCH₃) : The 3-methoxy group enhances solubility via polar interactions but may reduce membrane permeability compared to hydrophobic groups like CF₃ ().

- Electron-Withdrawing Groups (e.g., CN, CF₃) : These groups improve metabolic stability and binding affinity in hydrophobic pockets ().

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Biological Activity

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

- Molecular Formula : CHClNO

- Molecular Weight : 257.71 g/mol

- CAS Number : 1049735-29-6

- Purity : >95% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. The carboxylic acid group can form hydrogen bonds, which may stabilize the interaction with active sites of enzymes or receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in models such as L5178Y lymphoma and Lewis lung carcinoma .

- Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Studies have demonstrated that modifications in the pyrrolidine structure can significantly affect enzyme binding and inhibition efficacy .

Case Studies

-

Antitumor Efficacy :

- A study evaluated the anticancer properties of various pyrrolidine derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as FaDu hypopharyngeal tumor cells, with some derivatives outperforming standard chemotherapeutic agents like bleomycin .

-

Mechanistic Insights :

- Research into the mechanism of action revealed that the compound could modulate cell signaling pathways associated with cancer progression. For example, activation of muscarinic acetylcholine receptors has been linked to enhanced cell proliferation and resistance to apoptosis in colorectal cancer models .

Comparative Analysis with Similar Compounds

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| (3S,4R)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | Hydroxy group instead of methoxy | Moderate anticancer activity |

| (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Chlorine substituent | Enhanced enzyme inhibition |

| (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride | Methyl group | Varies; less effective than methoxy derivative |

The presence of the methoxy group in this compound is significant as it imparts unique electronic and steric properties that influence its biological activity compared to other similar compounds.

Q & A

Q. What are the key steps and reagents for synthesizing (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride while preserving stereochemical integrity?

Methodological Answer: Synthesis typically involves multi-step pathways, including:

- Stereoselective cyclization : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to control the (3S,4R) configuration.

- Functional group protection : tert-Butoxycarbonyl (Boc) groups protect amines during coupling reactions .

- Carboxylic acid activation : Reagents like DCC (dicyclohexylcarbodiimide) facilitate amide bond formation .

- Hydrochloride salt formation : Final treatment with HCl in ethanol ensures solubility and stability .

Critical Reagents : Boc-anhydride, DCC, chiral catalysts, and HCl/ethanol.

Q. How can researchers confirm stereochemical configuration using spectroscopic methods?

Methodological Answer:

Q. What storage conditions and handling precautions are recommended for this compound?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Handling : Use gloves and fume hoods to avoid inhalation. In case of exposure, rinse with water and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized during multi-step reactions?

Methodological Answer:

- Reaction Monitoring : Use TLC or LC-MS to track intermediates and adjust reaction times .

- Purification Strategies :

- Flash Chromatography : Gradient elution (e.g., hexane/ethyl acetate) removes byproducts.

- Recrystallization : Ethanol/water mixtures enhance crystallinity .

- Yield Optimization : Pre-activate carboxylic acids with HOBt (hydroxybenzotriazole) to improve coupling efficiency .

Q. How do molecular docking studies elucidate interactions with biological targets?

Methodological Answer:

- Target Selection : Focus on enzymes/receptors with known pyrrolidine-carboxylate affinity (e.g., GABA transporters, viral proteases) .

- Docking Workflow :

- Prepare ligand (compound) and receptor structures using software like AutoDock Vina.

- Define binding pockets based on catalytic sites (e.g., SARS-CoV-2 Mpro for antiviral studies) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vitro assays resolve conflicting data on enzyme inhibitory activity?

Methodological Answer:

- Assay Types :

- Fluorescence Polarization : Measures binding affinity to fluorescently labeled enzymes .

- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- Data Conflict Resolution :

- Replicate assays under standardized pH/temperature conditions.

- Use orthogonal methods (e.g., SPR for binding kinetics vs. HPLC for substrate turnover) .

Q. How does stability under varying pH and temperature affect pharmacokinetics?

Methodological Answer:

- Stability Testing :

- PK Implications : Poor stability at gastric pH (1–3) suggests enteric coating for oral delivery .

Q. What structural modifications enhance solubility without reducing bioactivity?

Methodological Answer:

Q. Comparative Example :

| Analog | Modification | Solubility (mg/mL) | Bioactivity (IC₅₀) |

|---|---|---|---|

| Parent Compound | None | 2.1 | 15 nM |

| Dihydrochloride | Added HCl | 5.8 | 18 nM |

| PEGylated | PEG-500 chain | 12.3 | 22 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.